N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide
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Overview
Description
N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an amino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3-amino-thiophene-2-carboxamides, which are then cyclized to form thieno[2,3-d]pyrimidin-4-ones using reagents such as formic acid or triethyl orthoformate . The resulting thienopyrimidine intermediates are further reacted with benzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can inhibit key enzymes and receptors involved in cellular processes, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, disrupting cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, resulting in different chemical properties and applications.
Uniqueness
N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
605660-62-6 |
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Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(4-amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N4OS/c1-2-16-17(18-19(22)23-12-24-21(18)27-16)13-8-10-15(11-9-13)25-20(26)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,24) |
InChI Key |
QNDHOMPVSPESSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=CN=C2S1)N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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